molecular formula C17H13BrN2O3S B12152698 (2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12152698
M. Wt: 405.3 g/mol
InChI Key: CCAKIMIEUGDSNT-NVNXTCNLSA-N
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Description

The compound (2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, a bromophenyl group, and a hydroxy-methoxybenzylidene moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid may be used to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imino group can yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

Due to its biological activities, (2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with antimicrobial activity.

Mechanism of Action

The exact mechanism of action of (2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents. They are known for their antidiabetic properties.

    Benzylidene-thiazolidinones: Compounds with similar benzylidene moieties but different substituents on the thiazolidinone ring.

Uniqueness

    Structural Features: The presence of both bromophenyl and hydroxy-methoxybenzylidene groups makes this compound unique compared to other thiazolidinones.

    Biological Activity: Its potential antimicrobial and anticancer activities set it apart from other similar compounds, making it a promising candidate for further research.

Properties

Molecular Formula

C17H13BrN2O3S

Molecular Weight

405.3 g/mol

IUPAC Name

(5Z)-2-(3-bromophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2O3S/c1-23-14-7-10(5-6-13(14)21)8-15-16(22)20-17(24-15)19-12-4-2-3-11(18)9-12/h2-9,21H,1H3,(H,19,20,22)/b15-8-

InChI Key

CCAKIMIEUGDSNT-NVNXTCNLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Br)S2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Br)S2)O

Origin of Product

United States

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